molecular formula C18H16N2O4S B2516339 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1210612-13-7

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2516339
CAS No.: 1210612-13-7
M. Wt: 356.4
InChI Key: VRVGPSGQEQSNEI-UHFFFAOYSA-N
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Description

The compound “2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide” is a complex organic molecule. It contains a dihydrobenzo[b][1,4]dioxin moiety, an isoxazole ring, and a thiophene ring .

Scientific Research Applications

Heterocyclic Compound Synthesis and Antitumor Activity

Research has demonstrated the synthesis of polyfunctionally substituted heterocyclic compounds derived from similar acetamide precursors, revealing significant antitumor activities. The mechanistic and synthetic pathways utilized in these studies indicate the versatility of such compounds in generating a diverse array of heterocyclic derivatives, which have shown high inhibitory effects against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (H. Shams et al., 2010). These findings underscore the potential of acetamide derivatives in the development of new antitumor agents.

Antimicrobial and Anti-inflammatory Activities

Another aspect of scientific research involving similar compounds focuses on their antimicrobial and anti-inflammatory properties. For instance, novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed promising COX-2 inhibitory activity, which suggests their potential in treating inflammation and pain (A. Abu‐Hashem et al., 2020).

Enzyme Inhibition

The enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties has been investigated, with several compounds exhibiting substantial activity against α-glucosidase and acetylcholinesterase. This research points to the therapeutic potential of these compounds in managing diseases associated with enzyme dysfunction (M. Abbasi et al., 2019).

Properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-18(19-11-14-2-1-7-25-14)10-13-9-16(24-20-13)12-3-4-15-17(8-12)23-6-5-22-15/h1-4,7-9H,5-6,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVGPSGQEQSNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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